Product packaging for LipiRADICAL Green(Cat. No.:CAS No. 1955505-54-0)

LipiRADICAL Green

Cat. No.: B609460
CAS No.: 1955505-54-0
M. Wt: 392.48
InChI Key: NLURORPZLBRXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Lipid Radicals in Biological Processes

Lipid radicals are central figures in the process of lipid peroxidation, a chain reaction involving the oxidative degradation of lipids. wikipedia.orgyoutube.com This process is initiated when reactive oxygen species (ROS), such as hydroxyl radicals, attack polyunsaturated fatty acids (PUFAs) within cellular membranes, abstracting a hydrogen atom to form a lipid radical (L•). mdpi.comnih.gov This initial radical is highly unstable and reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which can then propagate the chain reaction by abstracting hydrogen from another lipid molecule. wikipedia.orgnih.govnih.gov

The generation of lipid radicals is not merely a sign of cellular damage but is a fundamentally important biological process. These reactive species are key mediators in various physiological and pathological events. rupress.org They play a significant role in disrupting membrane fluidity and integrity, which can lead to impaired function of organelles. Furthermore, lipid peroxidation is a primary driver of ferroptosis, an iron-dependent form of regulated cell death. rupress.org The downstream products of lipid peroxidation, such as reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are cytotoxic and can form adducts with essential biomolecules like proteins and DNA, contributing to organ injury and ER stress. windows.netwindows.netnih.gov The involvement of lipid radicals is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and atherosclerosis. wikipedia.org

Evolution of Lipid Radical Detection Methodologies

The methods for detecting lipid radicals have evolved significantly over time, driven by the need to understand their complex role in biology. Early strategies often focused on measuring the stable, downstream products of lipid peroxidation rather than the transient radicals themselves. nih.gov Assays for MDA and 4-HNE became common but provided only an indirect measure of the initial radical events. nih.gov

A major advancement for directly detecting radical species was the use of electron spin resonance (ESR), a technique capable of identifying molecules with unpaired electrons. windows.net However, ESR has significant limitations, particularly its lack of applicability to live cell-based imaging and analysis. windows.net The development of fluorescent probes marked a significant leap forward, offering the potential for real-time visualization within biological systems. researchgate.netrsc.org Probes based on the BODIPY™ fluorophore, such as C11-BODIPY(581/591), became widely used for indexing lipid peroxidation. nih.govpubcompare.ainih.gov These probes function by changing their fluorescence properties upon oxidation. cellsignal.com Despite their utility, these methods still primarily detect the general oxidative environment or the consequences of peroxidation, not necessarily the specific, initial lipid radical species. nih.govcellsignal.com

Rationale for Novel Fluorescent Probes in Oxidative Lipidomics

The limitations of existing detection methods underscored the need for more advanced tools in the field of oxidative lipidomics. windows.net Traditional biochemical assays and even early fluorescent probes often lacked the specificity to distinguish lipid radicals from a general increase in ROS or were unsuitable for real-time analysis in living systems due to requirements for sample extraction and processing, which destroys cellular architecture. windows.netrsc.org There was a clear scientific demand for a probe that could directly and selectively detect the primary lipid radicals (L• and LOO•) with high sensitivity and spatiotemporal resolution. nih.gov

Novel fluorescent probes were envisioned to overcome these challenges by offering a non-invasive, real-time method to monitor the very inception of lipid peroxidation. rsc.org An ideal probe would be highly specific, reacting only with lipid radicals and not with other ROS, and would signal this interaction with a clear change in fluorescence (a "turn-on" mechanism), minimizing background noise. windows.netnih.gov Such a tool would enable researchers to precisely visualize the location and dynamics of lipid radical generation in living cells and organisms, providing unprecedented insights into the mechanisms of diseases like cancer and the process of ferroptosis. windows.netnih.govclinisciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N5O4 B609460 LipiRADICAL Green CAS No. 1955505-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1955505-54-0

Molecular Formula

C19H30N5O4

Molecular Weight

392.48

IUPAC Name

N-(1-hydroxy-2,2,6-trimethyl-6-pentylpiperidin-4-yl)-4-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-7-amine

InChI

InChI=1S/C19H31N5O4/c1-5-6-7-10-19(4)12-14(11-18(2,3)24(19)27)21-17-9-8-15(23(25)26)16-13-20-28-22(16)17/h8-9,13-14,20-21,27H,5-7,10-12H2,1-4H3

InChI Key

NLURORPZLBRXMF-UHFFFAOYSA-N

SMILES

CCCCCC1(CC(CC(N1O)(C)C)NC2=CC=C(C3=CNON23)[N+](=O)[O-])C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NBD-Pen;  NBD Pen;  NBDPen; 

Origin of Product

United States

Molecular Design and Fluorescent Mechanism of Lipiradical Green

NBD-Conjugated Nitroxyl (B88944) Radical Scaffold

The core structure of LipiRADICAL Green consists of a stable nitroxide radical derivative covalently linked to a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. funakoshi.co.jpbenchchem.com This design intentionally combines a radical-trapping moiety (the nitroxide) with a fluorescent reporter (NBD). benchchem.com The nitroxide component, a stable radical compound, is specifically functionalized with a pentyl group to enhance its specificity toward lipid radicals. funakoshi.co.jp This molecular architecture is crucial for its function, as the nitroxyl radical serves a dual purpose: it acts as an efficient quencher of the NBD fluorescence in the probe's native state and as the reactive site for trapping lipid radicals. benchchem.com

Principles of Intramolecular Fluorescence Quenching and Restoration

In its unreacted state, this compound is essentially non-fluorescent. benchchem.com This is due to a process called intramolecular fluorescence quenching, where the unpaired electron of the nitroxyl radical moiety suppresses the fluorescence of the adjacent NBD group. funakoshi.co.jpbenchchem.com When the NBD fluorophore absorbs light and enters an excited state, the nearby nitroxyl radical effectively quenches this excitation, preventing the emission of a photon. benchchem.com

The fluorescence is dramatically restored only when the probe encounters and reacts with a lipid radical (such as L• or LOO•). funakoshi.co.jpwindows.net This reaction neutralizes the nitroxyl radical, converting it into a stable, non-radical species. benchchem.com By eliminating the radical quencher, the intramolecular quenching mechanism is disrupted. benchchem.com Consequently, upon excitation, the NBD fluorophore can now return to its ground state by emitting a photon, leading to a strong green fluorescent signal. funakoshi.co.jp2bscientific.com The intensity of this "turned-on" fluorescence is directly proportional to the quantity of lipid radicals detected. funakoshi.co.jp2bscientific.com This mechanism allows for the specific and sensitive detection of lipid radical production in various biological contexts. researchgate.net

Covalent Adduction Mechanism with Lipid Radicals

The detection process hinges on a specific chemical reaction known as radical-radical coupling. funakoshi.co.jpwindows.net When this compound encounters a highly reactive carbon-centered or oxygen-centered lipid radical, its nitroxyl radical group acts as a "spin trap". funakoshi.co.jpmdpi.com The lipid radical directly attacks the nitroxyl radical, forming a stable covalent bond. funakoshi.co.jpbenchchem.com This process, referred to as covalent adduction, results in a new, larger molecule (a lipid-probe adduct). windows.net

This covalent binding is the key event that permanently eliminates the radical nature of the nitroxyl group, thereby breaking the intramolecular quenching and activating the fluorescence of the NBD reporter. benchchem.com A significant advantage of this mechanism is its high specificity; the probe shows negligible cross-reactivity with other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻•), or hydroxyl radicals (•OH), ensuring that the fluorescent signal is a reliable indicator of lipid radical presence. benchchem.comwindows.net

Photophysical Properties of this compound

The table below summarizes the key photophysical characteristics of the this compound probe. These properties define its interaction with light and its performance in fluorescence-based detection assays.

PropertyValueSource
Excitation Wavelength (λex) ~470 nm benchchem.comwindows.net
Emission Wavelength (λem) ~540 nm (Range: 520-600 nm) benchchem.comwindows.net
Appearance Non-fluorescent (quenched) benchchem.com
Appearance After Reaction Green Fluorescence funakoshi.co.jpbenchchem.com
Molecular Formula C₁₉H₂₈N₅O₄ benchchem.com
Molecular Weight 390.21 g/mol benchchem.comwindows.net
Solubility DMSO benchchem.comwindows.net

Specificity and Selectivity Profile of Lipiradical Green

Discrimination from Reactive Oxygen Species (ROS)

A key attribute of LipiRADICAL Green is its validated ability to selectively detect lipid radicals while showing minimal cross-reactivity with a range of other reactive oxygen species (ROS). funakoshi.co.jpwindows.netbenchchem.com This selectivity is crucial for accurately studying the specific role of lipid peroxidation in various biological processes, such as ferroptosis. benchchem.comtandfonline.com

Research has demonstrated that common ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), superoxide (B77818) (•O₂⁻), and nitric oxide (NO), have little to no effect on the fluorescence intensity of this compound. windows.netbenchchem.comthermofisher.com In its native state, the probe is highly quenched and non-fluorescent. 2bscientific.cominterchim.fr Upon reacting with lipid radicals, it undergoes a radical-radical coupling reaction, forming a covalent bond. This process drastically recovers the fluorescence, emitting a green signal. windows.netbenchchem.com This mechanism contrasts with probes designed to detect other ROS, which often rely on different chemical reactions. benchchem.comthermofisher.com

The specificity of this compound allows researchers to dissect the intricate pathways of oxidative stress, focusing specifically on the generation and propagation of lipid-derived radicals without the confounding signals from other reactive species. funakoshi.co.jpclinisciences.com

Specificity for Lipid-Derived Radicals (L• and LOO•)

This compound is specifically designed to detect lipid radicals (L•) and lipid peroxyl radicals (LOO•), which are the primary products in the lipid peroxidation (LPO) cascade. funakoshi.co.jpwindows.net This process can be initiated by pro-oxidants or by enzymes like lipoxygenase (LOX) and cytochrome P450 (CYP). windows.net

The probe's fluorescence is activated only in the presence of these lipid-derived radicals, which are typically formed from polyunsaturated fatty acids (PUFAs). windows.netbenchchem.com Experimental data shows a significant increase in green fluorescence when this compound is introduced to systems containing PUFAs like linoleic acid (LA), α-linolenic acid (ALA), or arachidonic acid (AA) along with radical initiators such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (MeO-AMVN), or the enzyme lipoxygenase. windows.netbenchchem.com This demonstrates the probe's high specificity for the initial products of lipid peroxidation.

The ability to specifically detect L• and LOO• radicals is a significant advancement over traditional methods like the thiobarbituric acid (TBA) assay, which measures downstream products like malondialdehyde (MDA) and can be prone to false positives. benchchem.com

Validation Methodologies for Selective Detection

The selective detection of lipid radicals by this compound has been confirmed through various validation methodologies.

One key method involves controlled in vitro assays where the probe is exposed to different types of radicals. For instance, studies have shown that this compound's fluorescence intensity increases in a dose-dependent manner in the presence of lipoxygenase, an enzyme that specifically generates lipid radicals from arachidonic acid. windows.net Conversely, its fluorescence remains low when exposed to various non-lipid ROS. windows.net

Another validation approach utilizes a related, non-fluorescent compound called OH-Pen. funakoshi.co.jpbenchchem.com OH-Pen acts as a selective scavenger of lipid radicals. benchchem.com2bscientific.com In experiments, pre-treatment of samples with OH-Pen has been shown to suppress the fluorescence signal from this compound, confirming that the signal is indeed generated by lipid radicals. benchchem.com

Furthermore, cell-based assays provide another layer of validation. For example, in Hepa1-6 cells, treatment with diethylnitrosamine (DEN), a known inducer of lipid peroxidation, leads to a clear increase in the fluorescence of this compound. windows.netwindows.net This increase can be observed using confocal microscopy. windows.netwindows.netnih.gov

Finally, the application of this compound in conjunction with liquid chromatography-mass spectrometry (LC/MS-MS) allows for the structural analysis and identification of the lipid radicals that have been labeled with the fluorescent dye. funakoshi.co.jpwindows.net This provides definitive evidence of the probe's specificity.

Interactive Data Table: Specificity of this compound

ReactantThis compound ResponseReference
Lipid Radicals (L•, LOO•)Strong Fluorescent Signal funakoshi.co.jpwindows.net
Hydrogen Peroxide (H₂O₂)Negligible windows.netbenchchem.com
Hydroxyl Radical (•OH)Negligible benchchem.com
Superoxide (•O₂⁻)Negligible windows.net
Nitric Oxide (NO)Negligible thermofisher.com

Interactive Data Table: Validation of this compound in Experimental Systems

Experimental SystemObservationValidation MethodReference
Arachidonic Acid + LipoxygenaseDose-dependent increase in fluorescenceIn vitro assay windows.net
Polyunsaturated Lipids + Pro-oxidants (AAPH, MeO-AMVN)Increased green fluorescenceIn vitro assay windows.net
Hepa1-6 cells + Diethylnitrosamine (DEN)Increased intracellular fluorescenceCell-based assay windows.net
Purified LDL + Hemin (B1673052) or AAPHTime-dependent increase in fluorescenceIn vitro assay windows.netwindows.net
Pre-treatment with OH-PenSuppression of fluorescence signalCompetitive inhibition benchchem.com
Biological SamplesIdentification of labeled lipid radicalsFluorescent-LC/MS-MS funakoshi.co.jpwindows.net

Methodological Applications in Advanced Biochemical and Cellular Research

Quantitative Detection in Cell-Free Lipid Oxidation Systems

LipiRADICAL Green is a valuable tool for the quantitative analysis of lipid radical generation in various cell-free environments. windows.net Its application in these systems allows for a controlled investigation of the kinetics and mechanisms of lipid peroxidation. benchchem.com

Low-Density Lipoprotein (LDL) Oxidation Models

The oxidation of low-density lipoprotein (LDL) is a critical event in the pathogenesis of atherosclerosis. funakoshi.co.jpmdpi.com this compound has been effectively used to monitor the generation of lipid radicals in LDL particles in real-time. windows.netnaver.com In a typical in vitro assay, purified LDL is incubated with pro-oxidants such as hemin (B1673052) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in the presence of this compound. windows.netnaver.com The subsequent time-dependent increase in fluorescence intensity directly correlates with the production of lipid radicals from the LDL particles. benchchem.comwindows.net

A standard experimental setup involves mixing purified LDL (e.g., 20 µg protein/mL) with an oxidizing agent and this compound (e.g., 10 µM). benchchem.comwindows.net The fluorescence is then measured kinetically at approximately 470 nm for excitation and 530 nm for emission at 37°C. benchchem.comwindows.net This method provides a quantitative measure of the rate of lipid radical formation, offering insights into the efficacy of potential antioxidants in preventing LDL oxidation. mdpi.com

Table 1: Experimental Parameters for LDL Oxidation Assay using this compound

Parameter Value Reference
LDL Concentration 20 µg protein/mL windows.net, benchchem.com
Pro-oxidants Hemin, AAPH windows.net, benchchem.com
This compound Concentration 10 µM windows.net, benchchem.com
Excitation Wavelength ~470 nm windows.net, benchchem.com
Emission Wavelength ~530 nm windows.net, benchchem.com
Incubation Time 60 minutes windows.net, benchchem.com
Temperature 37°C windows.net, benchchem.com

Polyunsaturated Fatty Acid (PUFA) Lipoxygenase-Induced Radical Generation

The fluorescence of this compound is significantly quenched in the absence of the enzyme. naver.com However, upon the addition of LOX, a dose-dependent increase in green fluorescence (maximum at ~540 nm) is observed, indicating the enzymatic generation of lipid radicals. windows.netnaver.com This application is crucial for screening inhibitors of LOX and for studying the role of specific PUFAs in lipid peroxidation cascades. funakoshi.co.jp Research has shown that in the presence of LOX or pro-oxidants like AAPH, this compound's fluorescence increases only when PUFAs such as arachidonic acid (AA) and α-linolenic acid (ALA) are present. windows.net

Table 2: Fluorescence Intensity in PUFA Lipoxygenase Assay

Condition Fluorescence Intensity (540 nm) Reference
LOX (2.5 µg/mL) + Arachidonic Acid 450 ± 25 a.u. benchchem.com
AAPH (10 mM) + Linoleic Acid 380 ± 18 a.u. benchchem.com
Control (No Initiator) 25 ± 3 a.u. benchchem.com

Live-Cell Imaging of Intracellular Lipid Radicals

A significant advantage of this compound is its applicability in live-cell imaging, allowing for the visualization and semi-quantification of intracellular lipid radicals. funakoshi.co.jpwindows.net This capability has opened new avenues for studying the spatial and temporal dynamics of lipid peroxidation in various cellular processes, including ferroptosis. funakoshi.co.jpbenchchem.com

Confocal Microscopy Protocols and Imaging Parameters

Table 3: General Protocol for Live-Cell Imaging with this compound

Step Description Reference
Probe Preparation Prepare a 1 µM solution of this compound in serum-free, phenol (B47542) red-free medium. windows.net, benchchem.com
Cell Loading Incubate cells with the probe solution for 20 minutes at 37°C. windows.net, benchchem.com
Radical Induction (Optional) Co-treat cells with a pro-oxidant like 30 mM diethylnitrosamine (DEN). windows.net, benchchem.com
Imaging Observe cells using a confocal microscope with FITC-compatible settings (e.g., Ex: 458 nm, Em: 490-674 nm). windows.net, benchchem.com

Dynamic Observation of Radical Accumulation

Flow Cytometric Assessment of Cellular Lipid Peroxidation

In a typical flow cytometry experiment, cells are treated with an inducer of ferroptosis or lipid peroxidation, such as ML162, and then stained with this compound. tandfonline.com The increase in fluorescence intensity, detected in the appropriate channel (e.g., FITC), corresponds to the level of lipid peroxidation. tandfonline.comabcam.com This method is particularly useful for screening compounds that may inhibit or induce lipid peroxidation. tandfonline.com For example, in HK-2 cells treated with ML162, a significant increase in this compound fluorescence was observed, which was effectively reduced by co-treatment with ferroptosis inhibitors. tandfonline.com This demonstrates the utility of this compound in flow cytometric assays to quantify changes in cellular lipid peroxidation. tandfonline.com

Integration in High-Throughput Screening

The unique properties of this compound, particularly its high specificity for lipid radicals and its fluorescence-based detection mechanism, make it a valuable tool for high-throughput screening (HTS) applications aimed at identifying modulators of lipid peroxidation. funakoshi.co.jpclinisciences.com Its simple protocol and high sensitivity are well-suited for automated workflows using fluorescent plate readers. clinisciences.com

A notable application of this compound in HTS is the identification of novel inhibitors of ferroptosis, an iron-dependent form of cell death characterized by extensive lipid peroxidation. tandfonline.com In one such screening campaign, a chemical library was screened for compounds that could protect cells from ferroptosis induced by the compound ML162. tandfonline.com The screening process involved treating HL-60 cells with a test compound and ML162, followed by a cell viability assay to identify protective agents. tandfonline.com The hit compounds from this primary screen were then further validated for their ability to directly suppress lipid peroxidation. tandfonline.com

In this secondary validation, this compound was used to assess the production of lipid peroxides in HK-2 cells. tandfonline.com The cells were treated with the ferroptosis inducer ML162 in the presence or absence of the identified hit compounds. tandfonline.com The resulting fluorescence intensity of this compound served as a direct measure of lipid radical generation. tandfonline.com This approach successfully identified several structurally distinct compounds that significantly reduced the fluorescence signal, confirming their mechanism of action as suppressors of lipid peroxidation. tandfonline.com For instance, a tetrahydroxynaphthalene derivative, Compound #562, was identified as a potent ferroptosis inhibitor that fully rescued cells at a concentration of 0.1 µM by mitigating lipid peroxidation. tandfonline.com

This integration of this compound into an HTS workflow demonstrates its efficacy in moving from broad cell viability screens to more targeted, mechanism-based assays for discovering and validating novel therapeutic candidates related to oxidative stress and ferroptosis. clinisciences.comtandfonline.com

Quantitative Analysis of Cell Populations

This compound is effectively used for the quantitative and semi-quantitative analysis of lipid radical production within cell populations, often in conjunction with techniques like flow cytometry and fluorescence microscopy. tandfonline.comwindows.net This allows researchers to measure the extent of lipid peroxidation in response to various stimuli and to characterize differences between cell populations.

One primary method involves using flow cytometry to measure the fluorescence intensity of entire cell populations. In studies of ferroptosis, HK-2 cells were treated with an inducer (ML162) and various potential inhibitors. tandfonline.com The cells were then stained with this compound, and the lipid peroxide production was assessed by flow cytometry. tandfonline.com This technique provided quantitative data showing that the hit compounds effectively reduced the fluorescence intensity, indicating a decrease in lipid peroxidation across the cell population. tandfonline.com

Beyond whole-population analysis, the probe can be used to quantify lipid radical localization within subcellular compartments. In a study investigating the role of ER-mitochondria contacts, this compound was used with mitochondrial markers like MitoTracker. nih.gov Researchers quantified the colocalization between the this compound signal and mitochondria in HeLa cells under oxidative stress, demonstrating that knockdown of the protein RMDN3 increased the accumulation of lipid radicals within mitochondria. nih.gov This type of analysis allows for a detailed quantitative understanding of lipid radical trafficking and accumulation at specific sites within different cell populations. nih.gov

Furthermore, this compound has been used to quantify time-dependent lipid radical production in biochemical assays. For example, when purified low-density lipoprotein (LDL) was treated with pro-oxidants like hemin or AAPH, the increase in green fluorescence was measured over time, indicating a time-dependent production of lipid radicals from the LDL particles. interchim.frwindows.net

These applications underscore the utility of this compound for obtaining quantitative data on lipid peroxidation, enabling researchers to compare the effects of different treatments, analyze subcellular distribution, and study the kinetics of radical formation in various cell populations and biochemical systems. tandfonline.comnih.govinterchim.frwindows.net

Integrated Analytical Approaches with Lipiradical Green

Structural Identification of Adducted Lipid Radicals via Fluorescent Liquid Chromatography-Mass Spectrometry (LC-FL/MS-MS)

The transient and highly reactive nature of lipid radicals has historically made their direct detection and structural elucidation challenging. nih.gov However, the development of LipiRADICAL Green provides a method to trap these fleeting molecules, forming stable, fluorescent adducts that are amenable to sophisticated analytical techniques. windows.netfunakoshi.co.jp The integration of this compound with fluorescent liquid chromatography-tandem mass spectrometry (LC-FL/MS-MS) has emerged as a powerful strategy for the comprehensive identification and structural analysis of lipid radicals. windows.netfunakoshi.co.jp

The fundamental principle of this approach involves the covalent binding of this compound to lipid radicals through a radical-radical coupling reaction. windows.netbenchchem.com This reaction not only stabilizes the lipid radical but also tags it with a nitrobenzoxadiazole (NBD) fluorophore, rendering the resulting adduct fluorescent. windows.netbenchchem.com The analytical workflow typically involves the following steps:

Labeling: Biological samples containing lipid radicals are incubated with this compound, allowing for the formation of fluorescent adducts. windows.net

Extraction: The lipid fraction, now containing the fluorescently labeled lipid radical adducts, is extracted from the sample matrix using established methods like the Bligh and Dyer method. windows.netwindows.net

Analysis: The extracted lipid mixture is then subjected to LC-FL/MS-MS analysis. windows.netwindows.net The liquid chromatography step separates the various lipid components, with the fluorescent detector specifically identifying the this compound-adducts. windows.net These fluorescently tagged molecules are then directed to a high-resolution tandem mass spectrometer (HRMS-MS) for precise mass determination and structural characterization. windows.netwindows.net

A critical aspect of this analysis is the determination of the original lipid radical's molecular weight. This is achieved by subtracting the calculated theoretical molecular weight of the this compound adduct portion (389.2068 Da) from the total mass of the detected adduct. windows.netfunakoshi.co.jp Further fragmentation of the adduct ion in the mass spectrometer (MS/MS) provides structural information about the lipid moiety, allowing for the identification of isomeric radical species. benchchem.comacs.org

This methodology has been successfully applied to identify a wide array of lipid radicals. For instance, in one study, this technique led to the detection of 132 distinct lipid-derived radicals originating from five different polyunsaturated fatty acids (PUFAs), including 111 previously uncharacterized species. nih.gov In another in vivo study using a mouse model of carcinogen-induced liver cancer, 11 different lipid radicals were identified in liver homogenates following treatment with diethylnitrosamine (DEN). nih.govwindows.net

Table 1: Examples of Lipid Radicals Identified Using this compound and LC-FL/MS-MS
Originating PUFA/ContextIdentified Radical Species (Example)Reference
Arachidonic Acid (in vitro)AA+O radical acs.org
DEN-treated mouse liver (in vivo)・C5H11 radical windows.netfunakoshi.co.jp
Various PUFAs (in vitro)132 distinct lipid-derived radicals (111 novel) nih.gov

Multi-Parametric Cellular Analysis: Co-localization with Organelle-Specific Markers

To understand the spatial dynamics of lipid peroxidation within a cell, this compound is frequently used in conjunction with organelle-specific fluorescent markers. life-science-alliance.orgnih.gov This multi-parametric approach allows researchers to pinpoint the subcellular compartments where lipid radicals are generated and accumulate, providing critical insights into the mechanisms of various pathological conditions, particularly ferroptosis. life-science-alliance.orglife-science-alliance.orgnih.gov

Mitochondria are central to cellular metabolism and energy production, but they are also a significant source of reactive oxygen species (ROS) and are vulnerable to oxidative damage. researchgate.netnih.gov Investigating the role of mitochondria in lipid peroxidation is therefore crucial. By co-staining cells with this compound and mitochondrial markers such as MitoTracker, researchers can visualize the extent to which lipid radicals are present within mitochondria. researchgate.netnih.gov

Studies have shown that under conditions of oxidative stress, such as treatment with antimycin A, there is a significant increase in the co-localization of the this compound signal with MitoTracker, indicating an accumulation of lipid radicals within the mitochondria. researchgate.netnih.gov This approach has been instrumental in studying the role of specific proteins in protecting mitochondria from lipid peroxidation. For example, the protein RMDN3 has been shown to be involved in the removal of lipid radicals from mitochondria, a finding supported by imaging that shows increased mitochondrial this compound fluorescence in cells where RMDN3 is depleted. researchgate.netnih.gov

Table 2: Co-localization Studies of this compound with Mitochondrial Markers
Cellular Context/TreatmentMitochondrial MarkerObservationReference
Antimycin A treatmentMitoTrackerIncreased co-localization of this compound and MitoTracker. researchgate.netnih.gov
RMDN3 knockdownMitoTrackerAccumulation of this compound signal in mitochondria. researchgate.netnih.gov
ML162-induced ferroptosisMitoPeDPPIncreased fluorescence intensity of both probes, indicating mitochondrial lipid peroxidation. tandfonline.com

Recent research has increasingly implicated lysosomes as key players in the initiation and propagation of lipid peroxidation, particularly in the context of ferroptosis. life-science-alliance.orgnih.govkyushu-u.ac.jp Lysosomes are iron-rich organelles, and the release of this iron can catalyze the formation of highly reactive hydroxyl radicals via Fenton-type reactions, which in turn drive lipid peroxidation. nih.govtandfonline.com

Co-localization experiments using this compound and lysosomal markers like LysoTracker Red have provided direct visual evidence of lipid radical accumulation within lysosomes. life-science-alliance.orgnih.gov For example, in studies of p32 knockdown cells, which exhibit impaired lysosomal function, a significant co-localization of this compound and LysoTracker Red was observed, suggesting that lipid peroxides accumulate in the lysosomes. life-science-alliance.org Similarly, in HeLa cells with ABCB10 deficiency, which leads to iron accumulation in lysosomes, co-staining revealed the localization of lipid peroxidation within these organelles. nih.gov Furthermore, under conditions of glucose starvation, which can induce ferroptosis, an increase in the co-localization of this compound with LysoTracker Red has been documented, highlighting the lysosome as a primary site of lipid radical formation in this process. nih.gov These findings underscore the critical role of lysosomal membrane integrity and iron homeostasis in the regulation of lipid peroxidation and cell death. kyushu-u.ac.jpbioengineer.org

Applications in Fundamental Biological and Disease Research

Elucidating Mechanisms of Oxidative Stress and Lipid Peroxidation

LipiRADICAL Green provides a direct means to visualize and quantify the generation of lipid radicals, which are central to the propagation of oxidative stress and lipid peroxidation. funakoshi.co.jpwindows.net Unlike probes that detect downstream byproducts, this compound targets the initial lipid radical (L•) and lipid peroxyl radical (LOO•) species, offering a more immediate and accurate representation of the peroxidation process. funakoshi.co.jpwindows.net This allows for a clearer understanding of the kinetics and localization of lipid-damaging reactions within cellular compartments. benchchem.com

The process of lipid peroxidation unfolds in three main phases: initiation, propagation, and termination. benchchem.comnih.gov Initiation begins when pro-oxidants, such as reactive oxygen species (ROS), abstract a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical. benchchem.comnih.gov This radical then reacts with oxygen to create a lipid peroxyl radical. benchchem.comnih.gov In the propagation phase, this peroxyl radical abstracts a hydrogen from an adjacent lipid, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain reaction. benchchem.comnih.gov The termination phase involves the reaction of radicals to form non-radical products or their neutralization by antioxidants. benchchem.comnih.gov this compound's ability to specifically detect the initial radical species provides invaluable insight into the earliest stages of this damaging cascade. funakoshi.co.jpbenchchem.com

Investigating Ferroptosis Pathways and Regulation

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. tandfonline.comwikipedia.org this compound has become an indispensable tool in the study of this pathway, as it directly visualizes the hallmark event of lipid radical formation. benchchem.comtandfonline.comnih.gov

Characterization of Ferroptotic Cell Death Triggers

Researchers have utilized this compound to investigate various triggers of ferroptosis. For instance, in glioblastoma cells, glucose starvation has been shown to induce an increase in this compound fluorescence, indicating a surge in lipid radicals. nih.govresearchgate.net This effect is often studied alongside known ferroptosis inducers like RSL3, which also leads to a significant increase in lipid radical accumulation as detected by the probe. nih.gov The ability to quantify these changes allows for a detailed characterization of the conditions and agents that initiate this specific cell death pathway. nih.govresearchgate.net

Role in Iron-Dependent Cell Death Mechanisms

The iron-dependency of ferroptosis is a key area of investigation where this compound, often used in conjunction with iron probes like FerroOrange, plays a crucial role. benchchem.comnih.gov Studies have demonstrated that the accumulation of lipid radicals, visualized by this compound, is often correlated with an increase in intracellular ferrous iron (Fe²⁺). benchchem.comnih.gov The use of iron chelators, such as deferoxamine (B1203445) (DFO), has been shown to suppress the increase in this compound signal induced by ferroptosis triggers, confirming the iron-dependent nature of the lipid peroxidation. nih.govnih.gov This co-localization and co-regulation provide strong evidence for the interplay between iron metabolism and lipid peroxidation in driving ferroptotic cell death. benchchem.comnih.govnih.gov

Evaluation of Antioxidant and Lipid Peroxidation Suppressor Efficacy

A significant application of this compound is in the screening and evaluation of compounds with antioxidant properties or the ability to suppress lipid peroxidation. windows.netnaver.com By inducing lipid peroxidation and then treating with a test compound, researchers can quantify the reduction in this compound fluorescence to determine the compound's efficacy. tandfonline.com

For example, in a study investigating novel ferroptosis inhibitors, compounds that effectively reduced the fluorescence of this compound in cells treated with a ferroptosis inducer were identified as potent suppressors of lipid peroxidation. tandfonline.com This assay provides a direct measure of a compound's ability to interfere with the initial stages of lipid radical formation, offering a more targeted assessment than methods that measure downstream products. tandfonline.com2bscientific.com The probe has been used to assess the efficacy of various potential antioxidants, including natural extracts and synthetic molecules. tandfonline.comnih.govmdpi.com

Interrogation of Lipid Metabolism and Signaling Cascade Disturbances

This compound aids in understanding how disruptions in lipid metabolism and signaling can lead to pathological states. clinisciences.com Lipid radicals and their downstream products, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), can act as signaling molecules, but their overproduction leads to cellular damage. benchchem.comclinisciences.com

By visualizing the initial burst of lipid radicals, this compound helps to connect upstream metabolic dysregulation with the downstream consequences of lipid peroxidation. researchgate.netresearchgate.net For example, in studies of glioblastoma, the probe has been used to show how conditions like glucose starvation can shift cellular metabolism, leading to an increase in lipid radicals and subsequent ferroptosis. researchgate.netresearchgate.netresearchgate.net This allows for the investigation of how metabolic pathways, such as mitochondrial oxidative phosphorylation, can become sources of oxidative stress under certain conditions. researchgate.netresearchgate.net

Applications in Specific Biological Models

This compound has been successfully employed in a variety of biological models to study the role of lipid peroxidation in different diseases and physiological processes.

Biological ModelResearch FocusKey FindingsCitations
Glioblastoma Cells (U87, LN229) Ferroptosis in cancerGlucose starvation and certain antimicrobial agents induce lipid radical accumulation and ferroptosis. benchchem.comnih.govresearchgate.netresearchgate.net
Hepatocellular Carcinoma Cells (Hepa1-6) Carcinogen-induced lipid peroxidationThe carcinogen diethylnitrosamine (DEN) induces a significant increase in lipid radicals. windows.netnaver.com
Kidney Cells (HK-2) Ferroptosis inhibitionScreening of chemical libraries to identify compounds that suppress ML162-induced lipid peroxidation. tandfonline.com
Cardiomyocytes Ferroptosis in heart diseaseDeletion of the mitochondrial transporter Abcb10 leads to lysosomal-mediated ferroptosis, evidenced by increased this compound signal. nih.govlife-science-alliance.org
Breast Cancer Cells (TNBC) Ferroptosis induction by novel drugsNiclosamide was shown to induce ferroptosis by increasing lipid radicals. mdpi.com
In vivo Rat Models CarcinogenesisOH-Pen, a lipid radical inhibitor structurally similar to this compound, suppressed DEN-induced hepatocellular carcinoma. 2bscientific.com
Purified Low-Density Lipoprotein (LDL) LDL oxidationPro-oxidants like hemin (B1673052) and AAPH induce lipid radical formation in LDL particles. windows.net2bscientific.com

Studies in Cellular Models

This compound has emerged as a valuable tool for investigating the role of lipid peroxidation in various cellular processes, particularly in the context of cancer and ferroptosis, a form of iron-dependent programmed cell death. Its ability to specifically detect lipid radicals allows researchers to visualize and quantify this critical event in live cells. funakoshi.co.jpfunakoshi.co.jp

In cancer research, this compound has been employed to study oxidative stress in different cancer cell lines. windows.net For instance, in glioblastoma cells (U87 and LN229), an increase in this compound fluorescence was observed under conditions of glucose starvation or treatment with the antimicrobial agent chloramphenicol (B1208) (CAP), indicating a rise in lipid radicals. benchchem.comresearchgate.net This increase in lipid peroxidation is a key feature of ferroptosis, and the use of this compound has helped to confirm the induction of this cell death pathway in these cancer cells. benchchem.comresearchgate.net Similarly, in triple-negative breast cancer cells, this compound was used to detect lipid radical formation following treatment with niclosamide, which induces ferroptosis. mdpi.com

The probe has also been instrumental in studying ferroptosis in other cell types. In HeLa cells, knockdown of the mitochondrial protein ABCB10 led to a significant increase in the this compound signal, which was localized to lysosomes, indicating an accumulation of lipid radicals within these organelles. nih.gov Furthermore, in studies involving p32 knockdown cells, this compound staining revealed higher levels of lipid peroxides, which co-localized with lysosomes, suggesting impaired lysosomal function and lipid peroxide accumulation. nih.gov The probe has also been used in HT1080 and A549 cancer cell lines to show that conjugated fatty acids can induce ferroptosis by promoting the generation of mitochondrial reactive oxygen species and lipid peroxides. researchgate.net

Beyond cancer, this compound has been utilized in studies on hepatic cells. In Hepa1-6 mouse hepatoma cells, treatment with the pro-oxidant diethylnitrosamine (DEN) resulted in a clear increase in this compound fluorescence, demonstrating the probe's utility in detecting induced lipid peroxidation. windows.netwindows.net It has also been used in studies with purified low-density lipoprotein (LDL) to show that pro-oxidants like hemin and AAPH can induce the production of lipid radicals in a time-dependent manner. windows.net In HK-2 human kidney cells, this compound was used to assess the protective effects of various compounds against ML162-induced lipid peroxidation. tandfonline.com

The specificity of this compound for lipid radicals, with minimal cross-reactivity to other reactive oxygen species, makes it a superior tool for studying the specific role of lipid peroxidation in these cellular models. funakoshi.co.jpbenchchem.com

Table 1: Applications of this compound in Cellular Models

Cell Line/ModelResearch FocusKey FindingsCitations
Glioblastoma (U87, LN229) Ferroptosis inductionIncreased lipid radicals under glucose starvation and chloramphenicol treatment. benchchem.comresearchgate.netnih.gov
Triple-Negative Breast Cancer Ferroptosis induction by niclosamideDetection of lipid radical formation. mdpi.com
HeLa Ferroptosis and lysosomal functionABCB10 knockdown led to increased lysosomal lipid radicals. nih.gov
p32 Knockdown Cells Ferroptosis and lysosomal functionIncreased lipid peroxide levels co-localized with lysosomes. nih.gov
HT1080, A549 Ferroptosis induction by fatty acidsConjugated fatty acids induced mitochondrial ROS and lipid peroxides. researchgate.net
Hepa1-6 (Mouse Hepatoma) Induced lipid peroxidationDiethylnitrosamine (DEN) treatment increased lipid radical signals. windows.netwindows.net
Purified Low-Density Lipoprotein (LDL) In vitro lipid peroxidationHemin and AAPH induced lipid radical production. windows.net
HK-2 (Human Kidney) Screening for protective compoundsAssessed inhibition of ML162-induced lipid peroxidation. tandfonline.com

Applications in In Vivo Animal Models of Disease

This compound has also proven to be a powerful tool for studying lipid peroxidation in the more complex environment of in vivo animal models, particularly in the context of liver and heart diseases.

In hepatic disease research, this compound has been utilized in mouse models of non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. mdpi.comnih.govnih.govresearchgate.net In a mouse model where liver damage was induced by diethylnitrosamine (DEN), a known procarcinogen, this compound was used in conjunction with liquid chromatography-mass spectrometry (LC/MS-MS) to identify 11 distinct lipid radicals in the liver tissue. benchchem.comwindows.net This demonstrates the probe's capability not only for imaging but also for detailed structural analysis of the lipid radicals formed in vivo. windows.net Pre-treatment with OH-Pen, a lipid radical-specific inhibitor, was shown to suppress the formation of these DEN-induced lipid radicals, further validating the specificity of the detection. windows.netinterchim.fr2bscientific.com

In the field of cardiac disease, this compound has been instrumental in elucidating the role of ferroptosis in heart failure. In a mouse model with cardiomyocyte-specific knockout of Abcb10, a mitochondrial transporter, increased lipid peroxidation was observed. nih.gov While the initial study used a different probe (Liperfluo) to show this in the knockout cardiomyocytes, related experiments using this compound in cell models supported the involvement of lipid radical accumulation in the pathology. nih.gov Another study on a mouse model of chronic heart failure (p32cKO mice) showed that administration of nicotinamide (B372718) mononucleotide (NMN) could ameliorate the condition. nih.govlife-science-alliance.org While direct in vivo staining with this compound was not detailed, the study used the probe in corresponding cell culture models (p32 knockdown cells) to demonstrate that NMN treatment decreased lipid peroxide levels, providing a mechanistic link between NMN's protective effects and the reduction of lipid peroxidation. nih.gov These findings highlight the utility of this compound in connecting cellular-level observations of lipid peroxidation to the pathophysiology of cardiac disease in animal models.

Table 2: Applications of this compound in In Vivo Animal Models

Animal ModelDisease ModelKey FindingsCitations
Mouse Diethylnitrosamine (DEN)-induced hepatocellular carcinomaIdentified 11 distinct lipid radicals in liver tissue using this compound with LC/MS-MS. benchchem.comwindows.net
Mouse (Cardiomyocyte-specific Abcb10 knockout) Chronic Heart FailureIncreased lipid peroxidation was a key pathological feature. nih.gov
Mouse (p32cKO) Chronic Heart FailureNMN administration reduced lipid peroxide levels in corresponding cellular models, suggesting a mechanism for its therapeutic effect. nih.govlife-science-alliance.org

Comparative Evaluation and Advancements in Probe Technology

Comparison with Conventional Lipid Peroxidation Assays

LipiRADICAL Green offers a distinct advantage in the study of lipid peroxidation by targeting the initial step of the process: the formation of lipid radicals (L•). This sets it apart from conventional assays that typically measure downstream products. funakoshi.co.jpwindows.netfunakoshi.co.jp Its unique mechanism allows for the investigation of the primary events in lipid oxidation, providing a clearer picture of the initiation phase of this critical cellular process. funakoshi.co.jpwindows.net

Conventional methods for detecting lipid radicals have significant limitations, particularly in the context of live-cell analysis. funakoshi.co.jpfunakoshi.co.jpElectron Spin Resonance (ESR) , for instance, is a primary technique for detecting radical species. However, its application to cell-based assays is restricted, limiting its utility for real-time biological studies. funakoshi.co.jpfunakoshi.co.jpwindows.net

Liperfluo is another fluorescent probe used in lipid peroxidation research. It is designed to detect lipid hydroperoxides (LOOH), which are products formed after the initial lipid radical generation. nih.govnih.govresearchgate.net Its utility has been demonstrated in detecting elevated lipid hydroperoxide levels in various cell models, including those undergoing ferroptosis. nih.govnih.govresearchgate.netnih.gov

Unlike these methods that detect byproducts, this compound is a nitroxyl (B88944) radical-based probe that is highly quenched in its native state. funakoshi.co.jp Upon reacting directly with a lipid radical via a radical-radical coupling mechanism, its fluorescence is restored, providing a direct and specific signal for the presence of these upstream initiators of peroxidation. windows.netfunakoshi.co.jp This specificity allows it to selectively detect lipid radicals without significant cross-reactivity with other reactive oxygen species (ROS). funakoshi.co.jpwindows.netfunakoshi.co.jp

Table 1: Comparison of Lipid Peroxidation Detection Methods

Assay/ProbeTarget AnalytePrinciple of DetectionPrimary Application ContextKey Limitations
This compoundLipid Radicals (L•, LOO•)Fluorescence recovery upon radical-radical couplingLive-cell imaging, LC/MS-MS analysis of lipid radicals funakoshi.co.jpwindows.netDetects early-stage radicals, not downstream products
Electron Spin Resonance (ESR)Radical species (general)Detection of unpaired electrons in a magnetic fieldIn vitro radical detection funakoshi.co.jpfunakoshi.co.jpNot suitable for most cell-based applications funakoshi.co.jpfunakoshi.co.jpwindows.net
C11-BODIPY 581/591Lipid Peroxidation (Oxidation)Ratiometric fluorescence shift (red to green) upon oxidation cellsignal.comabpbio.comLive-cell imaging, flow cytometry cellsignal.comabpbio.comMeasures general oxidation state, not a specific molecule
LiperfluoLipid Hydroperoxides (LOOH)Fluorescence upon reaction with hydroperoxides researchgate.netLive-cell imaging, flow cytometry nih.govresearchgate.netDetects downstream products of radical activity nih.govnih.gov

Synergistic Use with Complementary Probes

The targeted nature of this compound makes it a powerful tool for use in conjunction with other fluorescent probes to dissect complex cellular pathways like ferroptosis, an iron-dependent form of cell death characterized by extensive lipid peroxidation. benchchem.comnih.gov

A prominent example of this synergy is the dual staining with FerroOrange . FerroOrange is a fluorescent probe that specifically detects labile ferrous ions (Fe²⁺), a key catalyst in the Fenton reaction which generates radicals that initiate lipid peroxidation. benchchem.comnih.gov By using this compound and FerroOrange simultaneously, researchers can directly correlate the accumulation of lipid radicals with the presence of intracellular Fe²⁺. benchchem.com Studies have shown that in cells undergoing ferroptosis, an increase in both the FerroOrange signal (indicating iron accumulation) and the this compound signal (indicating lipid radical generation) can be observed. benchchem.comnih.gov This co-localization provides strong evidence for the role of iron-driven lipid peroxidation in the ferroptotic process. nih.gov

Table 2: Synergistic Applications of this compound

Complementary ProbeTargetBiological Question AddressedExample Research Finding
FerroOrangeLabile Ferrous Ions (Fe²⁺) benchchem.comCorrelation between iron accumulation and lipid radical generation in ferroptosis. benchchem.comnih.govUnder glucose starvation or with ferroptosis inducers, both FerroOrange and this compound signals increase, and this increase is suppressed by iron chelators. benchchem.comnih.gov
MitoPeDPPMitochondrial Lipid Peroxidation tandfonline.comdojindo.comDetermining the contribution of mitochondrial lipid peroxidation to overall cellular oxidative stress. tandfonline.comFerroptosis inhibitors were shown to reduce lipid peroxidation signals from both this compound (cellular) and MitoPeDPP (mitochondrial). tandfonline.com

Advantages and Limitations Relative to Other Fluorescent Indicators

This compound represents a significant advancement in the detection of lipid peroxidation, primarily due to its unique advantages in specificity and application versatility. benchchem.com2bscientific.com However, like any scientific tool, it has inherent limitations defined by its specific mechanism.

Advantages:

Direct Detection of Upstream Radicals: The most significant advantage of this compound is its ability to detect lipid radicals, the primary products and instigators of the lipid peroxidation chain reaction. funakoshi.co.jpwindows.netfunakoshi.co.jp This contrasts with many other indicators, such as those measuring malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), which detect stable, downstream end-products of lipid degradation. windows.net Detecting the initial radical event provides a more immediate and direct measurement of the onset of lipid peroxidation.

High Specificity: The probe is well-validated to be highly selective for lipid radicals with minimal cross-reactivity with other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or hydroxyl radicals (•OH). windows.netfunakoshi.co.jpbenchchem.com This specificity is crucial for distinguishing lipid-centric oxidative stress from general ROS production.

Versatility in Application: this compound is compatible with multiple advanced analytical platforms. It is suitable for live-cell imaging via confocal microscopy, allowing for the real-time visualization of lipid radical generation within cells. funakoshi.co.jpwindows.net Furthermore, because the probe forms a stable covalent bond with the lipid radical, the resulting fluorescently tagged lipid can be extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS-MS). windows.netfunakoshi.co.jpbenchchem.com This powerful application enables the structural identification of the specific lipids that have been radicalized.

Limitations:

Does Not Measure Downstream Damage: By design, this compound detects the initial radical formation. It does not provide a measure of the accumulated downstream products of lipid peroxidation, such as lipid hydroperoxides or reactive aldehydes, which are themselves cytotoxic and have important signaling functions. Therefore, for a complete picture of the entire peroxidation cascade, it is best used in concert with assays that measure these downstream markers.

Semi-Quantitative Nature in Imaging: While fluorescence intensity correlates with the amount of lipid radicals, in imaging applications, the measurement is considered semi-quantitative. windows.netfunakoshi.co.jp Factors such as probe uptake and subcellular distribution can influence the signal, requiring careful controls for robust interpretation.

Radical-Trapping Mechanism: The probe functions by trapping radicals. While this is the basis of its detection mechanism, it also means the probe itself acts as a radical scavenger. Its related, non-fluorescent compound, OH-Pen, is marketed specifically as a lipid radical inhibitor. funakoshi.co.jp2bscientific.com In experiments, it is a factor to consider, although the concentrations used for probing are typically low to minimize perturbation.

Current Challenges, Research Gaps, and Future Perspectives

Methodological Optimization and Standardization in Diverse Biological Contexts

A significant challenge in the application of LipiRADICAL Green lies in the optimization and standardization of protocols across a wide array of biological systems. While general protocols for in vitro and cell-based assays exist, experimental conditions often require significant adjustment. windows.net For instance, in vivo applications in animal models necessitate careful optimization of probe concentration and administration timing to achieve reliable results. benchchem.com

Standardization is crucial for ensuring the comparability and reproducibility of data between different laboratories and studies. Best practices include the use of appropriate controls to validate the specificity of the probe. benchchem.com For example, co-treatment with OH-Pen, a specific inhibitor of lipid radicals, is recommended to confirm that the observed fluorescence is a direct result of lipid radical trapping and not from other artifacts. benchchem.comfunakoshi.co.jp Similarly, using scavengers for other reactive oxygen species (ROS) can rule out non-specific cross-reactivity. benchchem.com For in vivo studies, tissue-specific normalization of the fluorescence signal against the total lipid content is essential for accurate quantification of the radical burden. benchchem.com The lack of standardized reporting metrics can make it difficult to compare findings from different biological contexts, highlighting a need for community-wide consensus on experimental design and data analysis.

Development of Advanced this compound Derivatives and Probes with Modified Properties

The core structure of this compound, which combines a nitrobenzoxadiazole (NBD) fluorophore with a nitroxide radical quencher, offers a versatile scaffold for chemical modification. benchchem.com While this compound itself is a significant advancement, there is a clear need for the development of derivatives with enhanced or modified properties.

Currently, a key structural analog is OH-Pen, which shares the same lipid radical-trapping moiety but lacks the NBD fluorophore, rendering it non-fluorescent. funakoshi.co.jp This compound serves as a powerful mechanistic tool and specific inhibitor, but not as a detection probe. funakoshi.co.jpfunakoshi.co.jp

Future research could focus on creating a portfolio of this compound derivatives. Modifications could include:

Altering the Fluorophore: Replacing the NBD group with other fluorophores could yield probes with different spectral properties (e.g., longer excitation/emission wavelengths for deeper tissue penetration or reduced autofluorescence) or enhanced photostability.

Modifying the Radical-Trapping Moiety: Fine-tuning the structure of the nitroxyl (B88944) radical could alter its reactivity and selectivity towards specific types of lipid radicals (e.g., carbon-centered vs. peroxyl radicals).

Improving Bioavailability: Chemical modifications to improve water solubility or cell permeability could enhance the probe's efficacy in complex biological systems.

The development of such advanced probes would expand the experimental toolbox for studying lipid peroxidation, allowing for more sophisticated multi-color imaging experiments and the targeting of specific subcellular compartments.

Exploration of Novel Biological Applications Beyond Current Scope

This compound has been instrumental in advancing our understanding of lipid peroxidation's role in specific pathological processes, most notably ferroptosis, an iron-dependent form of cell death. windows.netbenchchem.comnih.gov Its application has been demonstrated in models of glioblastoma, cancer carcinogenesis, and the oxidation of low-density lipoproteins (LDL). benchchem.comnih.gov2bscientific.com

However, the full potential of this compound remains to be explored. Future research should aim to apply this probe to a broader range of biological questions and disease models where lipid peroxidation is implicated. Potential novel applications include:

Neurodegenerative Diseases: Lipid radical-derived aldehydes are known to contribute to cellular damage in conditions like Alzheimer's and Parkinson's disease. benchchem.com this compound could be used to directly visualize and quantify lipid radical formation in neuronal models.

Ischemia-Reperfusion Injury: This type of injury, which occurs when blood flow is restored to tissue after a period of ischemia, is associated with a burst of oxidative stress and lipid peroxidation. The probe could provide critical data on the kinetics of radical formation in this context.

High-Throughput Drug Screening: The fluorescence-based readout of this compound makes it suitable for adaptation to high-throughput screening platforms. funakoshi.co.jp This could facilitate the discovery of new antioxidant compounds or drugs that specifically inhibit lipid peroxidation. tandfonline.com

Metabolic Studies: As a key reagent for studying lipid metabolism, the probe can be used alongside other imaging agents to dissect complex metabolic pathways and their dysregulation in disease. clinisciences.com

Theoretical and Computational Modeling of Probe-Radical Interactions

Currently, there is a notable gap in the literature regarding the theoretical and computational modeling of the interaction between this compound and lipid radicals. While the general mechanism of radical-radical coupling is understood to restore the probe's fluorescence, detailed computational studies are lacking. windows.netwindows.net

Such modeling could provide profound insights into several aspects of the probe's function:

Reaction Kinetics and Thermodynamics: Computational chemistry could be used to model the reaction pathways and calculate the activation energies for the probe's interaction with various lipid radical species (e.g., L• and LOO•). This would provide a theoretical basis for its observed selectivity.

Mechanism Elucidation: Detailed modeling could clarify the precise structural and electronic changes that occur during the radical-trapping reaction and subsequent fluorescence turn-on.

Predictive Design of Derivatives: Theoretical calculations could guide the rational design of new probes with improved properties. researchgate.net By simulating how structural modifications to the fluorophore or the nitroxide moiety affect reactivity and spectral output, researchers could prioritize the synthesis of the most promising candidates, saving time and resources.

Establishing a robust computational framework for this compound would not only deepen our fundamental understanding of this important tool but also accelerate the development of the next generation of lipid radical probes.

Q & A

Q. What is the underlying mechanism of LipiRADICAL Green for detecting lipid radicals, and how does it differ from other fluorescent probes?

this compound is a nitrogen oxide-derived compound conjugated with an NBD fluorophore. It remains non-fluorescent until covalently binding to lipid radicals via radical-radical coupling, after which it emits green fluorescence (ex: 470 nm, em: 520–600 nm). Unlike probes for reactive oxygen species (ROS) like H₂O₂ or ·OH, this compound exhibits high specificity for lipid radicals, enabling targeted analysis of lipid peroxidation cascades .

Q. How should researchers design in vitro experiments to quantify lipid radicals using this compound?

A standard protocol involves:

  • Purifying lipid samples (e.g., LDL at 20 µg protein/mL).
  • Adding oxidative inducers (e.g., 10 µM Hemin or AAPH).
  • Incubating with this compound (10 µM) for 1 hour.
  • Measuring fluorescence kinetics (ex: 470 nm, em: 530 nm) to track radical generation rates . Controls should include lipid samples without inducers and parallel assays using OH-Pen (a selective lipid radical inhibitor) to confirm specificity .

Q. What are the critical factors influencing this compound’s sensitivity in live-cell imaging?

Key considerations include:

  • Solubility : Ensure compatibility with lipid-rich cellular environments.
  • Concentration : Optimize between 5–10 µM to avoid fluorescence quenching .
  • Timing : Rapid tissue processing post-administration (e.g., liver extraction within 1–24 hours in murine models) to capture dynamic radical fluxes .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipid radical quantification when using this compound alongside other peroxidation assays (e.g., TBARS or MDA)?

Discrepancies may arise due to:

  • Temporal differences : this compound detects early-stage radicals, while TBARS measures late-stage degradation products like malondialdehyde (MDA).
  • Specificity : Cross-validate results with OH-Pen to rule out non-radical oxidation artifacts.
  • LC/MS validation : Use fluorescence-guided lipid extraction followed by structural analysis to confirm radical identities .

Q. What experimental strategies enable structural elucidation of lipid radicals using this compound?

Post-detection workflows include:

  • Bligh & Dyer lipid extraction to isolate fluorescent adducts.
  • Fluorescence LC/MS-MS to identify radical species by subtracting this compound’s molecular mass (389.2068 Da) from adducts.
  • MS/MS fragmentation to resolve isomeric radicals (e.g., arachidonic acid-derived species) .

Q. How does this compound perform in in vivo vs. in vitro models, and how should data interpretation differ?

In vivo applications (e.g., murine liver studies) require:

  • Time-resolved dosing : Administer this compound 15 minutes post-OH-Pen to assess inhibition efficacy.
  • Tissue-specific normalization : Fluorescence intensity correlates with radical burden but must be adjusted for lipid content (e.g., µg lipid/mg tissue).
  • Dynamic range limitations : Radical decay within 24 hours post-induction (e.g., DEN-induced carcinogenesis) necessitates acute time-course experiments .

Q. What are the limitations of this compound in studying ferroptosis or enzyme-driven peroxidation pathways?

  • Ferroptosis models : Combine with Fe²⁺-chelators to distinguish iron-dependent vs. LOX-driven radical generation.
  • Enzyme interference : High LOX concentrations (e.g., 100 µg/mL) may alter reaction kinetics; titrate enzymes to avoid fluorescence saturation.
  • Competing pathways : Use inhibitors like zileuton (LOX) or deferoxamine (iron chelation) to isolate radical sources .

Methodological Best Practices

Q. How should researchers validate this compound’s specificity in complex biological matrices?

  • Negative controls : Use ROS scavengers (e.g., catalase for H₂O₂) to confirm no cross-reactivity.
  • Competitive inhibition : Pre-treat samples with OH-Pen to suppress fluorescence by >80% .
  • Orthogonal assays : Compare with EPR spectroscopy for radical quantification in purified systems .

Q. What statistical approaches are recommended for analyzing time-dependent fluorescence data from this compound assays?

  • Kinetic modeling : Fit fluorescence curves to exponential growth equations to derive rate constants.
  • Dose-response normalization : Express data as fold-change relative to baseline (pre-induction) fluorescence.
  • Multivariate analysis : Use PCA to resolve overlapping radical species in LC/MS datasets .

Cross-Disciplinary Applications

Q. Can this compound be integrated with omics workflows to study lipid radical signaling in disease models?

Yes. Couple fluorescence-guided radical detection with:

  • Lipidomics : Identify radical-modified phospholipids (e.g., oxidized phosphatidylcholines).
  • Transcriptomics : Correlate radical bursts with pro-inflammatory gene expression (e.g., NF-κB targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.